Spinosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

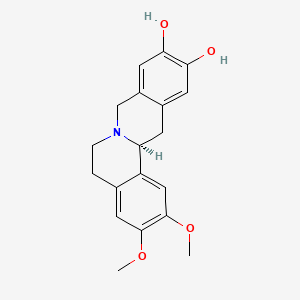

Structure

2D Structure

3D Structure

Properties

CAS No. |

175274-51-8 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |

InChI Key |

VAKIESMDOCVMDV-HNNXBMFYSA-N |

SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |

Canonical SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |

Synonyms |

spinosine |

Origin of Product |

United States |

Foundational & Exploratory

Spinosine's Mechanism of Action on the GABAergic System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosine, a C-glycoside flavonoid found in the seeds of Ziziphus jujuba var. spinosa, has long been utilized in traditional medicine for its sedative and anxiolytic properties. Accumulating scientific evidence points towards the modulation of the γ-aminobutyric acid (GABA)ergic system as a core component of its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of how this compound interacts with the GABAergic system, with a focus on its effects on GABAA receptors. This document synthesizes available data, details relevant experimental methodologies, and presents visual representations of the key pathways and experimental workflows to serve as a resource for researchers and professionals in neuroscience and drug development.

Introduction: this compound and the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). Its principal neurotransmitter, GABA, exerts its effects primarily through two classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAA receptors are ligand-gated ion channels that, upon binding GABA, undergo a conformational change that opens an intrinsic chloride (Cl⁻) channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound's therapeutic effects, particularly its anxiolytic and sedative-hypnotic actions, are increasingly attributed to its interaction with this system. In vivo studies have demonstrated that the anxiolytic-like effects of this compound can be blocked by the GABAA receptor antagonist flumazenil (B1672878), strongly suggesting a direct or indirect interaction with the GABAA receptor complex[1]. This interaction appears to be one of positive allosteric modulation, where this compound enhances the effect of GABA without directly activating the receptor itself.

This compound's Interaction with GABAA Receptors

The current body of research indicates that this compound functions as a positive allosteric modulator of GABAA receptors. This mode of action is similar to that of benzodiazepines, a well-known class of anxiolytic and sedative drugs.

Allosteric Modulation at the Benzodiazepine (B76468) Binding Site

The antagonism of this compound's anxiolytic effects by flumazenil, a competitive antagonist at the benzodiazepine binding site on the GABAA receptor, is a key piece of evidence supporting this compound's mechanism of action[1]. This suggests that this compound binds to a site on the GABAA receptor that is identical to, or overlaps with, the benzodiazepine binding site. By binding to this allosteric site, this compound is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel opening upon GABA binding, leading to a greater inhibitory effect.

Potentiation of GABA-Induced Chloride Currents

The functional consequence of this compound's interaction with the GABAA receptor is the potentiation of GABA-induced chloride currents. While specific electrophysiological data quantifying the EC50 of this compound's potentiation is not yet widely available in the public domain, the blockade of its in vivo effects by flumazenil strongly implies such a mechanism. This enhancement of chloride influx leads to a more profound hyperpolarization of the postsynaptic neuron, contributing to the observed sedative and anxiolytic effects.

Quantitative Data Summary

A comprehensive search of the current literature did not yield specific quantitative data for this compound's binding affinity (Ki) to GABAA receptors or its half-maximal effective concentration (EC50) for the potentiation of GABA-induced chloride currents. The primary evidence for its mechanism of action comes from in vivo pharmacological studies using antagonists. The following table summarizes the key in vivo finding:

| Compound | Antagonist | Effect Measured | Outcome | Reference |

| This compound | Flumazenil (GABAA antagonist) | Anxiolytic-like effects | Blocked | [1] |

Further research is required to determine the precise binding kinetics and functional potency of this compound at various GABAA receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments that have been and can be used to elucidate the mechanism of action of this compound on the GABAergic system.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the GABAA receptor, likely at the benzodiazepine site.

-

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor benzodiazepine binding site.

-

Materials:

-

Rat or mouse whole brain tissue

-

Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand)

-

Non-specific binding control: Clonazepam (1 µM)

-

This compound (various concentrations)

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

-

Wash the final pellet with incubation buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In triplicate, combine the membrane preparation, [³H]Flunitrazepam (final concentration ~1 nM), and either incubation buffer (for total binding), clonazepam (for non-specific binding), or varying concentrations of this compound.

-

Incubate at 4°C for 60-90 minutes.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]Flunitrazepam binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the potentiation of GABA-induced chloride currents by this compound in cultured neurons or heterologous expression systems.

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the potentiation of GABA-evoked currents.

-

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant GABAA receptors (e.g., HEK293 cells).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

GABA solutions (at a concentration that elicits a submaximal response, e.g., EC10-EC20).

-

This compound solutions (various concentrations).

-

Patch-clamp amplifier, data acquisition system, and perfusion system.

-

-

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single neuron.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a brief pulse of the submaximal GABA concentration to elicit a baseline control current.

-

Co-apply the same concentration of GABA with various concentrations of this compound.

-

Ensure a sufficient washout period between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA current by this compound for each concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on the GABAA Receptor

Caption: this compound's positive allosteric modulation of the GABAA receptor.

Experimental Workflow for GABAA Receptor Binding Assay

Caption: Workflow for determining this compound's GABAA receptor binding affinity.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for measuring this compound's potentiation of GABA currents.

Conclusion and Future Directions

However, to fully characterize this compound's pharmacological profile and its potential as a therapeutic agent, further research is imperative. Future studies should focus on:

-

Quantitative Binding Studies: Determining the binding affinity (Ki) of this compound for different GABAA receptor subtypes to understand its receptor selectivity.

-

Electrophysiological Characterization: Quantifying the potency (EC50) and efficacy of this compound in potentiating GABA-induced currents at various GABAA receptor isoforms.

-

Structural Biology: Elucidating the precise binding site and the conformational changes induced by this compound binding through techniques such as X-ray crystallography or cryo-electron microscopy.

-

In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) to confirm target engagement in the living brain.

A more detailed understanding of this compound's interaction with the GABAergic system will not only solidify its therapeutic potential but also pave the way for the development of novel, more specific, and efficacious modulators of GABAA receptors for the treatment of anxiety, insomnia, and other neurological disorders.

References

Spinosine from Ziziphus spinosa: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosine, a C-glycosyl flavone (B191248) found predominantly in the seeds of Ziziphus spinosa (also known as Ziziphus jujuba var. spinosa), has garnered significant scientific interest for its sedative, anxiolytic, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and structural elucidation of this compound. It details comprehensive experimental protocols, presents quantitative data in comparative tables, and visualizes key processes and mechanisms of action through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The scientific exploration of the chemical constituents of Ziziphus spinosa seeds, a plant with a long history of use in traditional medicine for insomnia and anxiety, led to the identification of several flavonoids. Among the seminal works, the research by Cheng et al. in 2000 stands out as a key early investigation into the flavonoid composition of these seeds, where this compound was isolated and characterized as a significant component.[1] This work, along with subsequent studies, has solidified the importance of this compound as one of the primary bioactive compounds responsible for the plant's therapeutic effects.

Physicochemical Properties and Structure

This compound is a flavone C-glycoside. Its structure consists of a flavone backbone substituted with hydroxy groups at positions 5 and 4', a methoxy (B1213986) group at position 7, and a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue attached to position 6 via a C-glycosidic bond.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₂O₁₅ | [2] |

| Molecular Weight | 608.5 g/mol | [2] |

| CAS Number | 72063-39-9 | [2] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Ziziphus spinosa seeds involve a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity.

Extraction

The initial step involves the extraction of crude flavonoids from the powdered seeds. Several methods have been employed, with solvent extraction being the most common.

Protocol 1: Ultrasonic-Assisted Solvent Extraction

-

Preparation of Plant Material: Dry the seeds of Ziziphus spinosa and grind them into a coarse powder.

-

Defatting: To remove lipids that can interfere with subsequent purification steps, soak the powdered seeds in petroleum ether (1:2.5 w/v) for 1 hour, followed by refluxing twice, each for 2 hours. The defatted residue is then dried.

-

Extraction: The defatted powder is then subjected to ultrasonic-assisted extraction with an ethanol (B145695) solution. Optimal conditions reported include using 60% ethanol at a solid-to-liquid ratio of 1:25 (g/mL) for 60 minutes.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

Purification

The crude extract is a complex mixture of compounds requiring further purification to isolate this compound. This is typically achieved through a combination of macroporous resin and silica (B1680970) gel column chromatography.

Protocol 2: Macroporous Resin Column Chromatography

-

Resin Preparation: Pre-treat a suitable macroporous resin (e.g., D-101) by washing it sequentially with ethanol and then water to remove any impurities.

-

Column Packing: Pack a chromatography column with the pre-treated macroporous resin.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

-

Washing: Wash the column with deionized water to remove sugars, salts, and other polar impurities.

-

Elution: Elute the column with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol). Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fractions rich in this compound are typically eluted with 50-70% ethanol.

-

Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure.

Protocol 3: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., a mixture of petroleum ether and ethyl acetate) and pack it into a glass column.

-

Sample Loading: Dissolve the concentrated fraction from the macroporous resin step in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Gradient Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of petroleum ether, ethyl acetate (B1210297), and methanol. The gradient can be started with a less polar mixture (e.g., 2:1:0.2 petroleum ether:ethyl acetate:methanol) and gradually increased in polarity (e.g., to 1:1:0.25).[3]

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

-

Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Table 2: Comparative Yield and Purity of this compound from Different Methods

| Extraction Method | Purification Method | Yield | Purity | Reference |

| Ultrasonic Extraction | Macroporous Resin, Flash Chromatography, Preparative HPLC | 82.8% (from 31.2g defatted ZSS) | 98.2% | [4] |

| Ethanol Reflux | Macroporous Resin, Silica Gel Chromatography | - | >90.58% | [3] |

Note: Yields can vary significantly based on the quality of the plant material and the precise experimental conditions.

Structural Elucidation

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. The doubling of some signals in the NMR spectra at room temperature suggests the presence of two rotational isomers (rotamers) due to restricted rotation around the C-C bond between the flavone ring and the C-glycosyl moiety.[5]

Table 3: Key ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

| Flavone Backbone | ||

| 2 | 164.2 | - |

| 3 | 103.1 | 6.81 (s) |

| 4 | 182.4 | - |

| 5 | 161.4 | - |

| 6 | 108.9 | - |

| 7 | 163.1 | - |

| 8 | 94.6 | 6.49 (s) |

| 9 | 157.4 | - |

| 10 | 105.7 | - |

| 1' | 121.5 | - |

| 2', 6' | 128.8 | 7.89 (d, J=8.8) |

| 3', 5' | 116.1 | 6.92 (d, J=8.8) |

| 4' | 161.2 | - |

| 7-OCH₃ | 56.4 | 3.90 (s) |

| Glucose (Inner) | ||

| 1'' | 74.1 | 4.95 (d, J=9.8) |

| Glucose (Outer) | ||

| 1''' | 104.5 | 4.58 (d, J=7.0) |

(Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. Data compiled from various sources.)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. The fragmentation pattern can help in identifying the different components of the molecule, such as the sugar moieties and the aglycone.

Analytical Methods for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for the quantitative analysis of this compound in plant extracts and biological samples.

Protocol 4: HPLC-UV Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate solution, pH 5.3) in a ratio of 40:40:20 (v/v/v).[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Table 4: HPLC-UV Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.001 mg/kg |

| Limit of Quantitation (LOQ) | ~0.005 mg/kg |

| Recovery | 74.9% - 104.0% |

(Note: These values are illustrative and can vary depending on the specific method and matrix.)

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects, particularly its anxiolytic and sedative properties, are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system. Research suggests that this compound's mechanism of action involves the modulation of the serotonin (B10506) (5-HT) and γ-aminobutyric acid (GABA) systems.[8]

Interaction with the Serotonergic System

This compound has been shown to interact with the 5-HT1A receptor.[8][9] It is suggested to act as an antagonist on both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.[5] This modulation of the serotonergic pathway is a key aspect of its anxiolytic effects. The activation of the 5-HT1A receptor can lead to the normalization of downstream signaling molecules like protein kinase A (PKA) and cAMP response element-binding protein (CREB).[9]

Interaction with the GABAergic System

The anxiolytic-like effects of this compound are also attributed to its modulation of the GABAA receptor.[8] The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. This compound's interaction with this receptor contributes to its sedative and hypnotic properties.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and analysis of this compound.

This compound Signaling Pathways

Caption: Proposed signaling pathways for this compound's action.

References

- 1. researchgate.net [researchgate.net]

- 2. Spinosin | C28H32O15 | CID 155692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ppqs.gov.in [ppqs.gov.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Spinosine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinosine, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, is a compound of significant interest for its sedative, hypnotic, and neuroprotective effects.[1][2] Understanding its bioavailability and pharmacokinetic profile is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the existing data on the bioavailability and pharmacokinetics of this compound in rodent models. It summarizes quantitative data from key studies, details the experimental protocols used, and visualizes critical processes to support further research and development. Overall, studies in rats indicate that this compound exhibits poor oral bioavailability, with rapid elimination following intravenous administration.

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetic profile of this compound has been investigated in rats following both intravenous (IV) and oral (PO) administration. The data reveals key characteristics of its absorption, distribution, metabolism, and excretion (ADME).

Intravenous Administration

Following a single intravenous bolus, this compound's concentration in plasma conforms to a two-compartment model, indicating distribution from a central compartment (blood) to peripheral compartments (tissues) before elimination.[3] The compound is characterized by rapid distribution and a relatively short elimination half-life.

Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Intravenous Dose

| Parameter | Value | Units | Study Reference |

|---|---|---|---|

| Dose | 20 | mg/kg | [3] |

| t½α (Distribution Half-life) | 6.66 | min | [3] |

| t½β (Elimination Half-life) | 51.5 | min | [3] |

| CLs (Systemic Clearance) | 1.42 | L/min | [3] |

| AUC₀-t (Area Under the Curve) | 2.83 | mg·min/mL | [3] |

| Vc (Volume of Central Compartment) | 14.0 | L/kg |[3] |

Oral Administration

Oral administration studies of pure this compound and this compound-containing extracts highlight its limited oral absorption.

Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose

| Parameter | Value | Units | Formulation | Study Reference |

|---|---|---|---|---|

| Dose | 20 | mg/kg | Pure this compound | [4] |

| Cmax (Maximum Concentration) | 132.2 ± 10.6 | ng/mL | Pure this compound | [4] |

| Tmax (Time to Cmax) | 5.33 ± 0.58 | h | Pure this compound | [4] |

| t½ (Elimination Half-life) | 4.89 ± 0.37 | h | Pure this compound | [4] |

| AUC₀-t (Area Under the Curve) | 1.02 ± 0.09 | µg·h/L | Pure this compound | [4] |

| Dose | 20 | g/kg | ZJS Extract | [1] |

| Cmax (Maximum Concentration) | 224 ± 82 | µg/L | ZJS Extract | [1] |

| Tmax (Time to Cmax) | 5.5 ± 0.6 | h | ZJS Extract | [1] |

| t½ (Elimination Half-life) | 5.8 ± 0.9 | h | ZJS Extract |[1] |

Bioavailability, Distribution, and Cellular Transport

Bioavailability

The significant difference between the AUC values after intravenous and oral administration suggests that this compound has poor oral bioavailability. This is a critical consideration for the development of oral dosage forms.

Tissue Distribution

Following intravenous administration in rats, this compound distributes extensively and rapidly into various tissues.[3] A peak in tissue concentration was observed at 20 minutes post-administration in the liver and brain.[3] The highest concentrations of this compound were found in the liver, followed by the spleen and kidney.[3] Lower levels were detected in the testis and the brain.[3] Notably, this compound was not detected in smooth and skeletal muscle.[3]

Within the brain, this compound shows a wide regional distribution, with higher concentrations observed in the corpus striatum and hippocampus compared to other areas like the olfactory region, cerebrum, and cerebellum.[5]

Cellular Transport Mechanisms

The absorption of this compound is believed to be an energy-dependent active transport process. Its efflux from cells is mediated by P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP), which are ATP-driven efflux pumps that can limit the intracellular accumulation and bioavailability of various compounds.[6][7][8]

Experimental Protocols

Detailed and robust experimental design is fundamental to generating reliable pharmacokinetic data. The following sections summarize the methodologies employed in key rodent studies of this compound.

General Pharmacokinetic Study Workflow

The diagram below illustrates a typical workflow for a pharmacokinetic study in a rodent model.

Bioanalytical Methods

Accurate quantification of this compound in biological matrices is achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 3: Summary of Bioanalytical Methodologies for this compound Quantification

| Method | HPLC with UV Detection | HPLC with UV Detection | LC-MS/MS | LC-ESI-MS/MS |

|---|---|---|---|---|

| Study Application | IV Pharmacokinetics in Rat Plasma & Tissues | Oral Pharmacokinetics in Rat Plasma (Extract) | Oral Pharmacokinetics in Rat Plasma | IV Brain Tissue Distribution in Rats |

| Animal Model | Rats | Wistar Rats | Wistar Rats | Rats |

| Sample Prep | N/A | Protein precipitation with acetonitrile.[9][10] | Liquid-liquid extraction with methyl tert-butyl ether after acidification.[4] | Protein precipitation with acetonitrile.[5] |

| Column | ODS (250 x 4.6 mm)[3] | Hypersil C18 (200 x 4.6 mm, 5 µm)[9][10] | Agilent Zorbax SB-C18 (50 x 4.6 mm, 5 µm)[4] | YMC ODS-AQ™ (250 × 2.0 mm, 3.5 μm)[5] |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (23:77:1)[3] | Acetonitrile:Water:Acetic Acid (15:85:1)[9] | Acetonitrile:Water (30:70, v/v) with 1% isopropanol (B130326) and 0.01% heptafluorobutyric acid.[4] | Acetonitrile:Aqueous phase (0.1% formic acid) (25:75, v/v)[5] |

| Detection | UV at 334 nm[3] | UV at 334 nm[9] | Triple quadrupole tandem MS with ESI (SRM mode).[4] | ESI-MS/MS (MRM mode)[5] |

| Internal Standard | Vanillin[3] | Sulfamethoxazole (SMZ)[9] | Not specified in abstract | Naringin[5] |

| Linear Range | 1-300 µg/mL (plasma)[3] | 18.1-903.5 µg/L[9] | 1.00-400 ng/mL[4] | N/A |

| LLOQ | 1 µg/mL (plasma)[3] | 18.1 µg/L[9] | 1.00 ng/mL[4] | N/A |

| Reference |[3] |[9][10] |[4] |[5][11] |

Mechanism of Action for Sedative-Hypnotic Effects

While not directly related to pharmacokinetics, the mechanism of action provides context for the compound's therapeutic goals. This compound's sedative-hypnotic effects are believed to be mediated through the serotonergic system.[12] Studies have shown that this compound potentiates pentobarbital-induced sleep, and this effect is enhanced by the serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP).[12] Furthermore, this compound can reverse the decrease in sleep time caused by p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis.[12] This suggests that this compound's activity is at least partially dependent on the 5-HT pathway.

Conclusion and Future Directions

The pharmacokinetic data from rodent models consistently demonstrate that this compound has low oral bioavailability and is subject to rapid distribution and elimination. Its ability to cross the blood-brain barrier and accumulate in specific regions like the hippocampus and corpus striatum is promising for its development for neurological disorders.[5] The primary challenges for its clinical application are overcoming the poor absorption and rapid clearance. Future research should focus on the development of novel formulations, such as nano-delivery systems or the use of absorption enhancers, to improve its oral bioavailability. Further studies in different species, including mice, are warranted to build a more complete pharmacokinetic profile. Additionally, a deeper investigation into its metabolism and the specific transporters involved in its absorption and efflux will be crucial for predicting potential drug-drug interactions and optimizing its therapeutic efficacy.

References

- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of spinosin in rat plasma by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain tissue distribution of spinosin in rats determined by a new high-performance liquid chromatography-electrospray ionization-mass/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The remarkable transport mechanism of P-glycoprotein: a multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A primer on the mechanics of P-glycoprotein the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic study on spinosin in rat plasma after oral administration of suanzaoren extract at a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of spinosin in rat plasma by reversed-phase high-performance chromatography after oral administration of Suanzaoren decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinosine's Role in Traditional Chinese Medicine for Insomnia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinosine is a C-glycoside flavonoid predominantly isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (ZJS), a plant with a long history of use in Traditional Chinese Medicine (TCM).[1][2][3][4] In TCM, the seeds, known as Suanzaoren, are prescribed for their properties of nourishing the heart and liver, calming the mind, and producing fluid, making them a primary treatment for insomnia, palpitations, and anxiety.[1][5][6] this compound is considered one of the major bioactive components responsible for the sedative and hypnotic effects of Suanzaoren.[1][7] This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanism of action, supported by preclinical data and experimental methodologies, to inform future research and drug development efforts in the field of sleep medicine.

Pharmacological Effects: Sedative-Hypnotic and Anxiolytic Properties

Preclinical studies have consistently demonstrated that this compound possesses significant sedative, hypnotic, and anxiolytic effects.[2][4] It does not typically induce sleep on its own but works to potentiate the effects of hypnotic agents like pentobarbital, a key indicator of its sedative properties.[1][8] this compound has been shown to significantly decrease sleep latency (the time it takes to fall asleep) and increase sleep duration in various animal models.[1][3] Furthermore, it exerts anxiolytic-like effects in behavioral models of anxiety, such as the elevated plus-maze and light/dark box tests.[9] These dual actions on sedation and anxiety align with its traditional use for insomnia, which is often comorbid with anxiety.

Mechanism of Action

The therapeutic effects of this compound on insomnia are primarily attributed to its modulation of two key neurotransmitter systems in the central nervous system: the serotonergic and the GABAergic systems.

Modulation of the Serotonergic System

A substantial body of evidence points to the serotonergic system, particularly the 5-hydroxytryptamine type 1A (5-HT1A) receptor, as a primary target for this compound.[3] Research suggests that this compound acts as an antagonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.[1][10]

-

Presynaptic Action: By antagonizing presynaptic 5-HT1A autoreceptors, which normally inhibit serotonin (B10506) release, this compound is thought to increase the synaptic concentration of serotonin.

-

Postsynaptic Action: At the postsynaptic level, this compound reverses the effects of 5-HT1A receptor agonists (which can reduce sleep), thereby promoting sleep.[1][10] This antagonism leads to a notable increase in non-rapid eye movement (NREM) sleep and a reduction in sleep latency.[1][10]

The interaction is further supported by studies showing that the hypnotic effects of this compound are potentiated by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) and blocked by 5-HT1A receptor antagonists like WAY-100635.[1][7][9]

Modulation of the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain and a well-established target for hypnotic drugs. Evidence suggests that this compound also modulates the GABAergic system to exert its effects.[9] The anxiolytic properties of this compound have been shown to be blocked by the administration of flumazenil, a known antagonist of the benzodiazepine (B76468) site on the GABA-A receptor.[9] This indicates that this compound's activity is, at least in part, dependent on GABA-A receptor function, likely by enhancing GABAergic inhibition, which leads to a reduction in neuronal excitability and promotes sedation and anxiolysis.

References

- 1. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review [frontiersin.org]

Technical Whitepaper: Spinosin's Anxiolytic-Like Effects Mediated by the 5-HT1A Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anxiety disorders represent a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. Spinosin (B15895), a C-glycoside flavonoid derived from the seeds of Ziziphus jujuba (Ziziphi Spinosae Semen), has demonstrated promising anxiolytic-like properties in preclinical studies. Accumulating evidence strongly suggests that these effects are, at least in part, mediated through the modulation of the serotonin (B10506) 1A (5-HT1A) receptor system. This technical guide provides an in-depth analysis of the current understanding of spinosine's mechanism of action, a summary of key quantitative data from behavioral pharmacology studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction: The Role of Spinosin and the 5-HT1A Receptor in Anxiolysis

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in the regulation of mood and emotion. The 5-HT system, through its diverse receptor subtypes, is a primary target for anxiolytic and antidepressant drugs.[1][2] Among these, the 5-HT1A receptor, a G-protein-coupled receptor, plays a pivotal role in mediating anxiety-like behaviors.[3][4][5] Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei reduces neuronal firing and serotonin release, while activation of postsynaptic 5-HT1A heteroreceptors in limbic areas like the hippocampus and amygdala typically produces an inhibitory response, contributing to an overall anxiolytic effect.[1][4][5]

Spinosin has emerged as a compound of interest due to its demonstrated anxiolytic-like effects in various animal models.[6][7][8] Research indicates that this compound's mechanism involves interaction with the 5-HT1A receptor, presenting a potential avenue for the development of novel therapeutics for anxiety disorders.

Mechanism of Action: 5-HT1A Receptor-Mediated Signaling

The anxiolytic-like activity of this compound is significantly linked to its modulation of the 5-HT1A receptor. Studies have shown that the behavioral effects of this compound can be blocked by the selective 5-HT1A receptor antagonist, WAY-100635, confirming the receptor's involvement.[6] Spinosin's activation of the 5-HT1A receptor is believed to trigger downstream signaling cascades that ultimately lead to the amelioration of anxiety-like behaviors.

Two key downstream pathways have been identified:

-

PKA/CREB Pathway: In models of post-traumatic stress disorder (PTSD), spinosin has been shown to normalize the increased phosphorylation levels of Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) in the amygdala, a process downstream of 5-HT1A receptor activation.[7]

-

ERK1/2-CREB-BDNF Pathway: In chronic restraint stress models, this compound treatment significantly modulated the extracellular signal-regulated kinase 1/2 (ERK1/2), CREB, and brain-derived neurotrophic factor (BDNF) signaling pathway.[8] Upregulation of these proteins is associated with the alleviation of anxiety.[8]

Signaling Pathway Diagram

References

- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 5-HT1A Receptor in the Anxiolytic-Relaxant Effects of Bergamot Essential Oil in Rodent [mdpi.com]

- 6. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spinosin ameliorates post-traumatic stress disorder-like behaviors via 5-HT1A receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spinosin improves anxiety disorders in mice with chronic restraint stress via the ERK1/2-CREB-BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinosine's Sedative-Hypnotic Effects and Potentiation of Pentobarbital-Induced Sleep: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosine, a C-glycoside flavonoid isolated from Ziziphus jujuba (Semen Ziziphi Spinosae), has been traditionally used for its sedative and hypnotic properties. This technical guide provides an in-depth analysis of the pharmacological effects of this compound, with a particular focus on its sedative-hypnotic actions and its synergistic relationship with pentobarbital-induced sleep. This document summarizes key quantitative data, elucidates the underlying molecular mechanisms, primarily involving the serotonergic system, and provides detailed experimental protocols for preclinical evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Insomnia and other sleep disorders represent a significant global health concern. While various synthetic hypnotics are available, their use is often associated with adverse effects, leading to a growing interest in natural compounds with sedative properties. This compound, a major bioactive flavonoid from Semen Ziziphi Spinosae, has demonstrated significant potential as a sedative-hypnotic agent.[1] This guide explores the scientific evidence supporting the therapeutic potential of this compound, with a specific emphasis on its ability to potentiate pentobarbital-induced sleep, a common preclinical model for evaluating sedative-hypnotics.

Quantitative Data Summary

The sedative-hypnotic effects of this compound, both alone and in combination with other agents, have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Pentobarbital-Induced Sleep in Mice

| Treatment Group | This compound Dose (mg/kg) | Pentobarbital (B6593769) Dose (mg/kg, i.p.) | Sleep Latency (min) | Sleep Duration (min) |

| Control | - | 45 | ~25 | ~30 |

| This compound | 10 | 45 | Reduced | Increased |

| This compound | 15 | 45 | Significantly Reduced | Significantly Increased |

| This compound + 5-HTP | 5 (this compound) + 2.5 (5-HTP) | 28 (subhypnotic) | Significantly Reduced | Significantly Increased |

Data compiled from Wang et al., 2008.[1][2]

Table 2: Effect of this compound on Pentobarbital-Induced Sleep in Rats (EEG/EMG Analysis)

| Treatment Group | This compound Dose (mg/kg, i.g.) | Pentobarbital Dose (mg/kg, i.p.) | Change in Total Sleep Time | Change in NREM Sleep | Change in REM Sleep |

| This compound | 15 | 35 | Increased | Increased (mainly SWS) | Increased |

| This compound + 8-OH-DPAT | 15 (this compound) + 0.1 (8-OH-DPAT) | 35 | Antagonized 8-OH-DPAT induced reduction | Antagonized 8-OH-DPAT induced reduction | Antagonized 8-OH-DPAT induced reduction |

| This compound + p-MPPI | 5 (this compound) + 1 (p-MPPI) | 35 | Synergistic Increase | Synergistic Increase | Synergistic Increase |

Data compiled from Wang et al., 2010.[3] NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement; SWS: Slow-Wave Sleep.

Mechanism of Action: The Serotonergic Pathway

The primary mechanism underlying this compound's sedative-hypnotic effects and its potentiation of pentobarbital-induced sleep involves the modulation of the serotonergic system, specifically the 5-HT1A receptors.[1][3]

This compound has been shown to act as an antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[2][3][4]

-

Presynaptic 5-HT1A Autoreceptor Antagonism: By blocking the inhibitory presynaptic 5-HT1A autoreceptors, this compound is thought to increase the firing rate of serotonergic neurons and enhance serotonin (B10506) release.

-

Postsynaptic 5-HT1A Receptor Antagonism: this compound antagonizes the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, at the postsynaptic level. This action is believed to contribute to the increase in REM sleep observed in pentobarbital-treated rats.[3]

The following diagram illustrates the proposed signaling pathway for this compound's interaction with the serotonergic system to potentiate pentobarbital-induced sleep.

Caption: Proposed mechanism of this compound's potentiation of pentobarbital sleep.

Experimental Protocols

Pentobarbital-Induced Sleep Test in Mice

This protocol is designed to assess the hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.

Materials:

-

Male ICR mice (18-22 g)

-

This compound

-

Pentobarbital sodium

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

5-Hydroxytryptophan (5-HTP)

-

p-Chlorophenylalanine (PCPA)

-

Animal cages

-

Intragastric (i.g.) and intraperitoneal (i.p.) injection needles and syringes

-

Stopwatch

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

-

Grouping and Dosing:

-

Divide mice into treatment groups (n=10-12 per group).

-

Administer this compound (e.g., 5, 10, 15 mg/kg) or vehicle intragastrically (i.g.).

-

For mechanistic studies, pre-treat with agents like 5-HTP (2.5 mg/kg, i.p.) or PCPA (300 mg/kg, s.c.) at appropriate times before this compound administration.

-

-

Pentobarbital Administration: 30 minutes after this compound administration, inject pentobarbital sodium (45 mg/kg, i.p. for hypnotic dose; 28 mg/kg, i.p. for subhypnotic dose).

-

Assessment of Sleep:

-

Immediately after pentobarbital injection, place each mouse in an individual cage.

-

Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex. The righting reflex is considered lost when the mouse remains on its back for more than 1 minute when turned over.

-

Sleep Duration: Record the time from the loss of the righting reflex to its recovery. The righting reflex is considered regained when the mouse can right itself twice within 30 seconds.

-

-

Data Analysis: Compare the sleep latency and sleep duration between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Caption: Workflow for the pentobarbital-induced sleep test.

EEG/EMG Recording in Rats

This protocol allows for a more detailed analysis of sleep architecture.

Materials:

-

Male Sprague-Dawley rats (250-280 g)

-

EEG/EMG recording system

-

Stereotaxic apparatus

-

Anesthesia (e.g., pentobarbital)

-

Stainless steel screws for EEG electrodes

-

Teflon-coated stainless steel wires for EMG electrodes

-

Dental cement

Procedure:

-

Surgical Implantation of Electrodes:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.

-

Insert two Teflon-coated stainless steel wire electrodes into the nuchal muscles for EMG recording.

-

Secure the electrode assembly to the skull with dental cement.

-

-

Recovery: Allow the rats to recover from surgery for at least one week.

-

Habituation: Habituate the rats to the recording chamber and cables for 2-3 days before the experiment.

-

Drug Administration and Recording:

-

On the experimental day, administer this compound (e.g., 15 mg/kg, i.g.) or vehicle.

-

30 minutes later, administer pentobarbital (35 mg/kg, i.p.).

-

Record EEG and EMG signals continuously for a defined period (e.g., 6 hours).

-

-

Sleep Stage Analysis:

-

Score the recordings in 30-second epochs into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG patterns.

-

Analyze parameters such as total sleep time, sleep latency, duration of each sleep stage, and number of sleep-wake cycles.

-

Discussion and Future Directions

The available evidence strongly suggests that this compound exerts sedative-hypnotic effects and potentiates pentobarbital-induced sleep primarily through the antagonism of 5-HT1A receptors. This mechanism distinguishes it from classical hypnotics that primarily target the GABAA receptor complex, such as benzodiazepines and barbiturates.[5][6][7]

While the serotonergic pathway appears to be the main mediator of this compound's effects, further research is warranted to explore potential interactions with other neurotransmitter systems. For instance, a comprehensive investigation into whether this compound directly modulates the GABAA receptor at different binding sites could provide a more complete understanding of its pharmacological profile.

Future studies should also focus on the pharmacokinetic properties of this compound to optimize dosing regimens and assess its bioavailability. Long-term toxicity and safety studies are crucial before this compound can be considered for clinical development.

Conclusion

This compound is a promising natural compound with significant sedative-hypnotic properties. Its ability to potentiate pentobarbital-induced sleep through the modulation of the serotonergic system offers a potentially novel therapeutic approach for the management of insomnia. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a safe and effective hypnotic agent.

References

- 1. Spinosin, a C-glycoside flavonoid from semen Zizhiphi Spinozae, potentiated pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology, pharmacokinetics, and toxicity of spinosin: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potentiating effect of spinosin, a C-glycoside flavonoid of Semen Ziziphi spinosae, on pentobarbital-induced sleep may be related to postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Augmentative effect of spinosin on pentobarbital-induced loss of righting reflex in mice associated with presynaptic 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into the mechanism of action of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acnp.org [acnp.org]

An In-depth Technical Guide on the Interaction of Spinosine with Serum Albumin

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The binding of therapeutic compounds to serum albumin is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the interaction between spinosine, a C-glycosylflavone, and serum albumin. While direct experimental data for this compound is limited in current literature, this document outlines the established biophysical techniques and theoretical frameworks used to characterize such interactions, drawing parallels from studies on structurally similar flavonoids. It details the experimental protocols for fluorescence quenching, absorption spectroscopy, and molecular docking, and presents a framework for interpreting the resulting data. Visual workflows and summaries of key quantitative parameters are provided to serve as a practical reference for researchers initiating studies in this area.

Introduction: Serum Albumin in Pharmacokinetics

Human Serum Albumin (HSA) is the most abundant protein in blood plasma, present at a concentration of approximately 0.6 mM.[1] It functions as a primary carrier for a vast array of endogenous and exogenous substances, including hormones, fatty acids, and numerous drugs.[2][3] The reversible binding of a drug to HSA governs its free (unbound) concentration in the bloodstream, which in turn dictates its bioavailability, tissue distribution, metabolism, and excretion rate.[4] A strong interaction can prolong a drug's half-life and act as a circulating reservoir, while weak binding may lead to rapid clearance.

This compound is a C-glycosylflavone found in plants like Ziziphus jujuba and is investigated for its sedative, anxiolytic, and neuroprotective properties. As with any drug candidate, understanding its binding affinity and mechanism with HSA is fundamental to predicting its behavior in vivo. Flavonoids as a class are well-documented to interact with serum albumin, typically binding within specific hydrophobic pockets of the protein.[4][5] This guide will detail the methodologies required to elucidate the specifics of this interaction for this compound.

Quantitative Data on Ligand-Albumin Interaction

The interaction between a ligand like this compound and serum albumin is characterized by several key quantitative parameters. These are typically determined using techniques such as fluorescence spectroscopy and isothermal titration calorimetry. While specific data for this compound is not available in the cited literature, the table below summarizes the typical parameters obtained from studies on analogous flavonoids, such as hispidin.[6] This serves as an example of the data that would be generated in a comprehensive binding study.

Table 1: Representative Binding and Thermodynamic Parameters for Flavonoid-HSA Interaction (Note: Data shown is for the hispidin-HSA interaction as a representative example and was determined by fluorescence quenching.)[6]

| Parameter | Symbol | Representative Value (at 298 K) | Description |

| Binding Constant | K_a (L·mol⁻¹) | 2.01 × 10⁴ | Measures the affinity of the ligand for the protein. A higher K_a indicates stronger binding. |

| Number of Binding Sites | n | ≈ 1 | Indicates the stoichiometry of the ligand-protein complex (e.g., 1:1). |

| Stern-Volmer Quenching Constant | K_SV (L·mol⁻¹) | 1.83 × 10⁴ | Characterizes the efficiency of fluorescence quenching. A higher value means more effective quenching. |

| Bimolecular Quenching Rate | k_q (L·mol⁻¹·s⁻¹) | 7.37 × 10¹² | The rate constant of the quenching process. Values >2.0 × 10¹⁰ L·mol⁻¹·s⁻¹ suggest a static quenching mechanism.[6] |

| Gibbs Free Energy Change | ΔG (kJ·mol⁻¹) | -28.60 | Indicates the spontaneity of the binding process. A negative value signifies a spontaneous interaction. |

| Enthalpy Change | ΔH (kJ·mol⁻¹) | +98.75 | Indicates the nature of the binding forces. A positive value suggests hydrophobic interactions are dominant.[6] |

| Entropy Change | ΔS (J·mol⁻¹·K⁻¹) | +426.29 | Reflects the change in randomness of the system upon binding. A positive value is also characteristic of hydrophobic interactions.[6] |

Analysis of Binding Mechanism and Forces

The interaction between a small molecule and a protein like HSA is typically non-covalent and driven by a combination of forces. Spectroscopic data allows for the elucidation of both the quenching mechanism and the primary thermodynamic drivers.

Fluorescence Quenching Mechanism

The intrinsic fluorescence of HSA primarily originates from its single tryptophan residue (Trp-214), with minor contributions from tyrosine residues.[7] When a ligand binds near this residue, it can decrease the fluorescence intensity, a phenomenon known as quenching. Quenching can occur through two primary mechanisms:

-

Dynamic Quenching: Results from collisional encounters between the ligand (quencher) and the protein in its excited state. In this case, the quenching constant (K_SV) increases with temperature.

-

Static Quenching: Occurs when the ligand and protein form a non-fluorescent complex in the ground state.[8] For static quenching, the quenching constant (K_SV) typically decreases with increasing temperature, as higher temperatures can destabilize the complex.[9]

The bimolecular quenching rate constant (k_q) is a definitive indicator. A k_q value significantly greater than the maximum diffusion-controlled rate in water (~2.0 × 10¹⁰ L·mol⁻¹·s⁻¹) confirms that the mechanism is static quenching, as it implies the formation of a stable complex rather than random collisions.[6]

Thermodynamic Driving Forces

The nature of the binding forces can be inferred from the thermodynamic parameters ΔH and ΔS, calculated from the temperature dependence of the binding constant (van 't Hoff equation). The general rules are as follows:

-

ΔH > 0 and ΔS > 0: Indicates that hydrophobic interactions are the main driving force.[6]

-

ΔH < 0 and ΔS < 0: Suggests that van der Waals forces and hydrogen bonds are dominant.

-

ΔH < 0 and ΔS > 0: Points towards electrostatic interactions.

For many flavonoids binding to HSA, the interaction is found to be spontaneous (ΔG < 0) and driven primarily by hydrophobic forces, often supplemented by hydrogen bonds.[6][7]

Experimental Protocols

A multi-faceted approach combining spectroscopic and computational methods is required for a thorough characterization of the this compound-albumin interaction.

Fluorescence Spectroscopy

This is the most common technique for studying drug-albumin binding due to its high sensitivity.[9]

Objective: To determine the binding constant (K_a), number of binding sites (n), quenching mechanism, and thermodynamic parameters.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Human Serum Albumin (e.g., 2.0 µM) in a suitable buffer (e.g., Tris-HCl, pH 7.4) to mimic physiological conditions.

-

Prepare a stock solution of this compound (e.g., 1.0 mM) in a solvent that is miscible with the buffer and does not interfere with the measurement (e.g., ethanol (B145695) or DMSO), ensuring the final solvent concentration in the sample is minimal (<1%).

-

-

Titration:

-

Place a fixed volume of the HSA solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum (e.g., from 300 to 500 nm) with an excitation wavelength of 280 nm or 295 nm (to selectively excite tryptophan).

-

Incrementally add small aliquots of the this compound stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the new emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity values for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths.

-

Analyze the quenching data using the Stern-Volmer equation : F₀ / F = 1 + K_q * τ₀ * [Q] = 1 + K_SV * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), K_SV is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

-

For static quenching, determine the binding constant (K_a) and the number of binding sites (n) using the double logarithm equation : log[(F₀ - F) / F] = log(K_a) + n * log[Q]

-

-

Thermodynamic Analysis:

-

Repeat the titration experiment at different temperatures (e.g., 298 K, 303 K, 310 K).

-

Calculate ΔH and ΔS using the van 't Hoff equation : ln(K_a) = -ΔH / (R * T) + ΔS / R

-

Calculate ΔG using the Gibbs equation: ΔG = ΔH - T * ΔS.

-

UV-Visible Absorption Spectroscopy

This technique is used to detect the formation of a new complex between the protein and the ligand.

Objective: To confirm complex formation and investigate changes in the protein's microenvironment.

Methodology:

-

Spectral Scans:

-

Record the UV-Vis absorption spectrum (e.g., 200-400 nm) of the HSA solution alone.

-

Record the spectrum of the this compound solution alone.

-

Record the spectra of a series of solutions containing a fixed concentration of HSA and increasing concentrations of this compound.

-

-

Data Analysis:

-

Compare the spectrum of the HSA-spinosine mixture with the sum of the individual spectra of HSA and this compound.

-

A difference between these spectra (a change in absorbance or a shift in the maximum absorption wavelength) indicates an interaction and the formation of a ground-state complex, which supports a static quenching mechanism.

-

Molecular Docking

This computational method predicts the preferred binding site, conformation, and interacting residues of the ligand within the protein structure.

Objective: To visualize the binding mode of this compound in HSA and identify key interacting amino acid residues.

Methodology:

-

Preparation of Structures:

-

Obtain the 3D crystal structure of Human Serum Albumin from a protein database (e.g., Protein Data Bank, PDB).[2] Remove water molecules, co-crystallized ligands, and add hydrogen atoms.

-

Generate the 3D structure of this compound using chemical drawing software and perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site on HSA. This can be a "blind docking" where the entire protein surface is searched, or a site-specific docking focused on known drug-binding sites (e.g., Sudlow's Site I in subdomain IIA or Site II in subdomain IIIA).[10]

-

Use docking software (e.g., AutoDock, PyRx) to run the simulation.[10] The program will generate multiple possible binding poses (conformations) of this compound within the defined site.

-

-

Analysis of Results:

-

Rank the resulting poses based on their predicted binding energy (or affinity). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best-ranked pose to identify specific amino acid residues that form hydrogen bonds or have hydrophobic interactions with this compound. This provides a molecular basis for the experimentally observed binding.

-

Visualization of the Binding Interaction

The binding of a ligand like this compound to HSA is a dynamic equilibrium that alters the protein's conformation and the ligand's bioavailability.

Conclusion and Future Directions

The interaction of this compound with serum albumin is a critical area of study for its development as a therapeutic agent. While direct experimental data remains to be published, the established methodologies detailed in this guide provide a clear path forward for researchers. By employing fluorescence spectroscopy, UV-Vis analysis, and molecular docking, it is possible to determine the binding affinity, mechanism, and specific molecular interactions governing the formation of the this compound-HSA complex. Such studies are essential for understanding the pharmacokinetics of this compound and will be invaluable for predicting its efficacy and safety profile in future preclinical and clinical development. The generation of these empirical data is a necessary next step in advancing this compound from a promising natural compound to a potential therapeutic drug.

References

- 1. Binding between Saikosaponin C and Human Serum Albumin by Fluorescence Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The extraordinary ligand binding properties of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of flavonoids with serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights on flavonoid-serum albumin interactions from concerted spectroscopic methods and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the In Vivo Identification of Spinosine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying spinosine and its metabolites in in vivo studies. Due to the limited availability of public data on the specific structures and quantities of this compound metabolites in vivo, this guide focuses on established experimental protocols and reported metabolic pathways, offering a robust framework for researchers undertaking such investigations.

Introduction to this compound Metabolism

This compound is a C-glycosylflavone found in the seeds of Ziziphus jujuba var. spinosa, which is used in traditional medicine for its sedative and hypnotic effects. Understanding the in vivo metabolism of this compound is crucial for elucidating its mechanism of action, assessing its safety profile, and developing it as a potential therapeutic agent.

Current research indicates that this compound undergoes Phase I metabolism in vivo. A review of the existing literature has noted the identification of three Phase I metabolites in the blood and urine of depression model rats. The primary metabolic reactions reported include decarbonylation, demethylation, hydroxylation, and hydrolysis of the sugar moiety. Additionally, in vitro studies using rat intestinal bacteria have identified swertisin (B192458) as a metabolite of this compound.

Experimental Protocols for In Vivo Metabolite Identification

The following sections detail the key experimental protocols for the in vivo study of this compound metabolism, from animal models to sample analysis.

Animal Models and Dosing

-

Animal Model: Wistar and Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies of this compound.

-

Dosing: this compound can be administered orally (p.o.) or intravenously (i.v.). For oral administration, doses have ranged from 20 mg/kg to higher concentrations when administered as part of an extract. For intravenous administration, a typical dose is around 5 mg/kg.

Biological Sample Collection

-

Blood (Plasma): Blood samples are typically collected from the tail vein or via cardiac puncture at various time points post-dosing into heparinized tubes. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis.

-

Urine and Feces: For excretion studies, rats are housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals (e.g., 0-12h, 12-24h, 24-48h). Samples are stored frozen until processing.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., brain, liver, kidney, intestine) are harvested, rinsed, blotted dry, weighed, and immediately frozen in liquid nitrogen. They are then stored at -80°C.

Sample Preparation

-

Plasma: A common method for plasma sample preparation is protein precipitation.

-

To a volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio).

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

The supernatant is then collected, and can be evaporated to dryness and reconstituted in the mobile phase for analysis.

-

-

Urine: Urine samples are typically thawed, vortexed, and centrifuged to remove particulate matter. The supernatant can then be diluted with the mobile phase or water before injection.

-

Feces: Fecal samples are first dried and then homogenized. The metabolites are extracted using an organic solvent (e.g., methanol or acetonitrile) through methods like vortexing and sonication, followed by centrifugation. The resulting supernatant is then processed for analysis.

-

Tissues: Frozen tissue samples are thawed and homogenized in a suitable buffer (e.g., saline or phosphate (B84403) buffer). The homogenate is then subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for the identification and quantification of this compound and its metabolites.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column is typically used for the separation of this compound and its metabolites.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency) is common.

-

Flow Rate: Typical flow rates range from 0.2 to 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducible retention times.

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode.

-

Detection: For quantitative analysis of the parent drug, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode is highly sensitive and specific. For the identification of unknown metabolites, a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is preferred as it provides accurate mass measurements for elemental composition determination and fragmentation analysis for structural elucidation.

Data Presentation: Pharmacokinetics of this compound in Rats

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/L) | Reference |

| 20 | 132.2 ± 10.6 | 5.33 ± 0.58 | 4.89 ± 0.37 | 1.02 ± 0.09 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma after Oral Administration of Suanzaoren Extract

| Dose (equivalent to spinosin) | Cmax (µg/L) | Tmax (h) | t1/2 (h) | AUC (µg·h/L) | Reference |

| Not specified | 224 ± 82 | 5.5 ± 0.6 | 5.8 ± 0.9 | Not reported | Not specified |

Visualization of Metabolic Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

Based on the reported metabolic reactions, a putative metabolic pathway for this compound is proposed below. This diagram illustrates the likely biotransformations that this compound undergoes in vivo.

Caption: Proposed Phase I metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolite Identification

The following diagram outlines a typical experimental workflow for the identification of this compound metabolites in an in vivo rat study.

Caption: General experimental workflow for this compound metabolite identification.

Conclusion

This technical guide provides a foundational understanding of the methodologies required for the in vivo identification of this compound metabolites. While specific quantitative data on these metabolites remain to be fully elucidated in publicly accessible literature, the protocols and analytical strategies outlined here offer a clear path forward for researchers in this field. The use of high-resolution mass spectrometry is paramount for the successful identification and structural elucidation of novel metabolites. Further studies are warranted to fully characterize the metabolic profile of this compound, which will be instrumental in advancing its development as a therapeutic agent.

References

The Effects of Spinosin on c-Fos Expression in Sleep-Regulating Brain Regions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosin (B15895), a C-glycoside flavonoid derived from Semen Ziziphi spinosae, has long been recognized in traditional medicine for its sedative and hypnotic properties. Modern research is beginning to elucidate the precise neurobiological mechanisms underlying these effects. A key area of investigation involves mapping the neuronal circuits modulated by spinosin through the analysis of c-Fos expression, a well-established marker of neuronal activation. This technical guide synthesizes current findings on how spinosin alters c-Fos expression in critical sleep-regulating brain regions, providing a detailed overview of its mechanism of action. We present quantitative data in a structured format, detail the experimental protocols used in these studies, and visualize the proposed pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction

The regulation of sleep and wakefulness is governed by a complex interplay between various neuronal populations located in distinct brain regions. Understanding how pharmacological agents modulate these circuits is crucial for developing effective treatments for sleep disorders. Spinosin has emerged as a promising natural compound with significant sleep-promoting effects.[1][2] Studies utilizing c-Fos immunohistochemistry have been instrumental in identifying the specific neurons and pathways targeted by spinosin. The c-Fos protein, an immediate-early gene product, is rapidly expressed in neurons following depolarization and is therefore widely used as a marker for neuronal activity in response to stimuli.[3][4] By examining the pattern of c-Fos expression after spinosin administration, researchers can map the functional neuroanatomy of its hypnotic effects.

This guide details the observed effects of spinosin on c-Fos expression, focusing on its differential impact on wake-promoting and sleep-promoting centers. The evidence suggests that spinosin induces sleep not through global neuronal inhibition, but by selectively suppressing key arousal systems while activating specific sleep-promoting pathways.

Experimental Protocols and Methodologies

The following sections describe a synthesized methodology for investigating the effects of spinosin on c-Fos expression in the rodent brain, based on protocols reported in the cited literature.[5][6][7]

Animal Models and Spinosin Administration

-

Subjects: Adult male mice are typically used for these studies.[5][8]

-

Housing: Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-